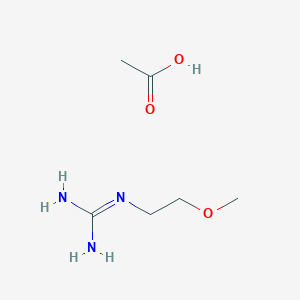

N-(2-Methoxyethyl)guanidine acetate

Description

N-(2-Methoxyethyl)guanidine acetate is a guanidine derivative notable for its role as a selective, nonamino acid inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), a key enzyme in nitric oxide (NO) modulation . Its structure features a guanidine core substituted with a 2-methoxyethyl group and an acetate counterion. This compound was developed via EDCI-mediated thiourea desulfurization followed by TFA deprotection, yielding a stable, zwitterionic molecule with high selectivity over nitric oxide synthase (NOS) and arginase enzymes .

The 2-methoxyethyl substituent is critical for its activity, enabling potent hDDAH-1 inhibition (Ki = 18 µM) without requiring the α-carboxy group typical of amino acid-based inhibitors . Its unique binding mode, revealed by crystallography, involves interactions with hDDAH-1's catalytic site, displacing water molecules and inducing conformational changes in Arg145 .

Properties

IUPAC Name |

acetic acid;2-(2-methoxyethyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.C2H4O2/c1-8-3-2-7-4(5)6;1-2(3)4/h2-3H2,1H3,(H4,5,6,7);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLISMQZWKAOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COCCN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609401-38-8 | |

| Record name | Guanidine, N-(2-methoxyethyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)guanidine acetate typically involves the reaction of guanidine with 2-methoxyethylamine in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of acetic acid to form the acetate salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)guanidine acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The guanidine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Oxidized derivatives of the guanidine group.

Reduction: Simplified amine derivatives.

Substitution: Substituted guanidine compounds with various functional groups.

Scientific Research Applications

N-(2-Methoxyethyl)guanidine acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)guanidine acetate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known for its strong basicity, which allows it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Pharmacological Insights

Role of the 2-Methoxyethyl Group

Impact of the α-Carboxy Group

Data Tables

Table 1: Inhibition Profiles of Key Compounds

| Compound | hDDAH-1 Ki (µM) | NOS Inhibition | Arginase Inhibition |

|---|---|---|---|

| This compound | 18 | None | None |

| Compound 1 (L-arginine analogue) | 13 | Low | Low |

| Compound 16c (amidine) | 9 | High | Moderate |

| Guanidine acetate | N/A | N/A | N/A |

Table 2: Structural Comparison

| Compound | Core Scaffold | 2-Methoxyethyl Group | α-Carboxy Group |

|---|---|---|---|

| This compound | Guanidine | Yes | No |

| Compound 1 | Guanidine | Yes | Yes |

| Compound 16c | Amidine | Yes | Yes |

| Guanidine acetate | Guanidine | No | No |

Biological Activity

N-(2-Methoxyethyl)guanidine acetate is a compound of growing interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is a guanidine derivative that exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. Its structure allows it to interact with various biomolecules, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The guanidine moiety is known for its strong basicity, which facilitates the formation of stable complexes with biomolecules. This interaction can modulate enzyme activity and influence various biological processes.

Key Mechanisms:

- Enzyme Inhibition : this compound has been identified as a selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), with a reported inhibition constant (Ki) of 18 μM . This inhibition plays a crucial role in regulating nitric oxide levels in the body.

- Binding Affinity : The presence of the 2-methoxyethyl substituent significantly enhances the binding affinity to target enzymes, contributing to its selectivity over other arginine-converting enzymes .

Antimicrobial Properties

Research indicates that guanidine derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

Therapeutic Potential

The compound is being explored for its potential therapeutic applications, particularly in cardiovascular diseases due to its role in regulating nitric oxide metabolism. By inhibiting hDDAH-1, it may help manage conditions associated with altered nitric oxide levels.

Case Studies and Research Findings

-

Inhibition of hDDAH-1 : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits hDDAH-1, highlighting its potential as a therapeutic agent for diseases linked to nitric oxide dysregulation .

Compound Ki (μM) Selectivity L-arginine analogue 13 High This compound 18 ± 6 Moderate - Synthesis and Biological Evaluation : Another study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The results indicated that modifications to the guanidine scaffold affected both potency and selectivity against hDDAH-1 .

- Prodrug Development : Researchers have explored prodrug strategies to enhance the bioavailability of this compound. The conversion of this compound into an N-hydroxy derivative has shown promise in improving absorption and efficacy in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.